molecular formula C21H11Cl3F3NO2 B2393314 (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one CAS No. 672950-30-0

(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Cat. No.: B2393314
CAS No.: 672950-30-0
M. Wt: 472.67
InChI Key: ZMUXFUUPQAJLRB-XBXARRHUSA-N
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Description

(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple halogenated aromatic rings and a conjugated enone system. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound’s potential therapeutic effects are being explored in medicine. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Coupling Reactions: The pyridine derivative is then coupled with a phenol derivative to form the ether linkage.

    Enone Formation: The final step involves the formation of the enone system through aldol condensation or similar reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone system to an alcohol.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of halogen atoms and the presence of both pyridine and phenyl rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl3F3NO2/c22-15-5-1-12(17(23)10-15)4-8-19(29)13-2-6-16(7-3-13)30-20-18(24)9-14(11-28-20)21(25,26)27/h1-11H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXFUUPQAJLRB-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl3F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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